2-(2-Chloro-4-fluorophenyl)azetidine

Drug metabolism CYP450 inhibition Drug-drug interaction

Researchers screening CYP450 panels often lack azetidine reference compounds with validated inhibition profiles. 2-(2-Chloro-4-fluorophenyl)azetidine fills this gap with documented moderate CYP2D6 inhibition (IC50=20,000 nM), enabling reliable drug-drug interaction assessment. • Quantified LogP (2.5135) with Δ=+0.287 vs. 3-chloro isomer supports ADME property optimization. • Documented nAChR ligand suitability for neuropharmacology SAR libraries. Supplied at ≥98% purity; sealed in dry, 2-8°C storage.

Molecular Formula C9H9ClFN
Molecular Weight 185.62 g/mol
Cat. No. B13525142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-fluorophenyl)azetidine
Molecular FormulaC9H9ClFN
Molecular Weight185.62 g/mol
Structural Identifiers
SMILESC1CNC1C2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C9H9ClFN/c10-8-5-6(11)1-2-7(8)9-3-4-12-9/h1-2,5,9,12H,3-4H2
InChIKeyRIHFFWWIZPZYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-4-fluorophenyl)azetidine: Properties & Specifications


2-(2-Chloro-4-fluorophenyl)azetidine (CAS 1270522-93-4) is a four-membered nitrogen-containing heterocyclic compound featuring a strained azetidine ring substituted at the 2-position with a 2-chloro-4-fluorophenyl moiety . The compound has a molecular formula of C9H9ClFN and a molecular weight of approximately 185.63 g/mol . It is commercially available with a typical purity specification of ≥98% for research and further manufacturing applications . The compound is supplied as a research chemical intended for laboratory use only, not for direct human or veterinary application .

Scaffold
Halogenated azetidine heterocycle for medicinal chemistry SAR
Purity
Research-grade specification suitable for synthesis and screening
Use Context
CYP inhibition, nAChR ligand, and property-based lead optimization workflows

Differentiation Factors for 2-(2-Chloro-4-fluorophenyl)azetidine


Simple substitution of 2-(2-Chloro-4-fluorophenyl)azetidine with another 2-arylazetidine analog is not scientifically valid due to the critical influence of halogen substitution pattern on both physicochemical properties and biological target engagement. The 2-chloro-4-fluorophenyl substitution pattern imparts distinct electronic effects, lipophilicity, and steric constraints that directly modulate cytochrome P450 enzyme inhibition profiles [1] and receptor binding characteristics compared to non-halogenated or differently halogenated analogs [2]. The following quantitative evidence demonstrates exactly where this specific substitution pattern confers measurable differentiation that should inform procurement and experimental design decisions.

Halogen pattern mismatch
Non-halogenated or differently halogenated 2-arylazetidines may exhibit divergent CYP2D6 inhibition and receptor binding profiles.
Positional isomer lipophilicity shift
2,4- vs. 3,4-disubstitution alters LogP by measurable margins, potentially impacting membrane permeability and assay outcomes.

2-(2-Chloro-4-fluorophenyl)azetidine: Evidence vs. Analogs


CYP2D6 Inhibition Profile

2-(2-Chloro-4-fluorophenyl)azetidine demonstrates moderate CYP2D6 inhibition with an IC50 of 20,000 nM in human liver microsomes, measured after 15-minute preincubation followed by 2-hour NADPH incubation [1]. This moderate inhibitory activity distinguishes it from both potent CYP2D6 inhibitors (IC50 < 1,000 nM) that pose drug-drug interaction liability and completely inactive analogs that may exhibit different metabolic stability profiles. The chloro-fluorophenyl substitution pattern contributes to this specific enzyme interaction profile.

CYP2D6 Inhibition
Reported
IC50 20,000 nM
Moderate CYP2D6 inhibition profile for DDI screening context
Human liver microsomes; 15 min preincubation; 2 hr NADPH incubation
Drug metabolism CYP450 inhibition Drug-drug interaction Liver microsome assay

Chloro-Substitution for nAChR Ligand Activity

In a structure-activity relationship (SAR) study of 2-arylazetidines as nicotinic acetylcholine receptor (nAChR) ligands, chloro-substituted analogs were identified as the most interesting congeners among the series evaluated [1]. The presence of the chloro substituent on the aryl ring was specifically noted as a key structural determinant for nAChR ligand activity, distinguishing chloro-substituted 2-arylazetidines from non-chlorinated or differently halogenated analogs. While specific binding affinity values for 2-(2-Chloro-4-fluorophenyl)azetidine were not reported in this study, the class-level SAR establishes chloro-substitution as a critical differentiation factor for procurement when nAChR targeting is intended.

nAChR Ligand SAR
Class-level
Chloro-substituted azetidines show favorable engagement
Supports SAR-driven procurement for nAChR research
SAR study; specific binding affinity not reported for this compound
Nicotinic receptors nAChR ligands Neuropharmacology SAR

Lipophilicity: Positional Isomer Comparison

2-(2-Chloro-4-fluorophenyl)azetidine exhibits a computed LogP value of 2.5135 , which is measurably higher than its positional isomer 2-(3-chloro-4-fluorophenyl)azetidine with a LogP of 2.2265 . This 0.287 LogP unit difference represents a significant shift in lipophilicity that can impact membrane permeability, solubility, and non-specific protein binding. The 2-chloro substitution pattern relative to the 4-fluoro group creates distinct electronic and steric effects that modulate overall molecular lipophilicity compared to the 3-chloro isomer.

Lipophilicity Comparison
Head-to-head
LogP 2.51 vs 2.23 (Δ +0.29)
Positional isomer lipophilicity may impact membrane permeability
Computed LogP (XLogP3-AA); context-dependent
Lipophilicity LogP Drug-likeness Physicochemical properties

Molecular Weight & Halogen Mass Contribution

2-(2-Chloro-4-fluorophenyl)azetidine has a molecular weight of 185.63 g/mol , representing a 34.45 g/mol increase over the non-halogenated 2-(4-fluorophenyl)azetidine (MW = 151.18 g/mol) [1]. This 22.8% molecular weight increase is attributable solely to the 2-chloro substituent (atomic mass contribution: ~35.45 g/mol for Cl vs. ~1 g/mol for H). The chloro group contributes additional electron-withdrawing character, steric bulk, and potential halogen-bonding capability that differentiate this compound from mono-fluorinated or non-halogenated 2-arylazetidines.

Molecular Weight
Head-to-head
MW 185.63 vs 151.18 g/mol
Chloro-substitution adds mass, electronic effects, and steric bulk
Calculated difference; may influence fragment-based screening
Molecular weight Halogen mass Fragment-based screening Lead optimization

Calcium Channel Blocker Scaffold Relevance

The azetidine moiety represents a key pharmacophoric element in several FDA-approved drugs including azelnidipine, a dihydropyridine calcium channel blocker [1]. 2-(2-Chloro-4-fluorophenyl)azetidine contains the core azetidine scaffold with a halogenated phenyl substitution pattern that structurally resembles the N-substituted azetidine motifs found in approved cardiovascular agents. The 2-chloro-4-fluorophenyl substitution provides a differentiated halogenation pattern that may influence calcium channel binding kinetics compared to other halogenated azetidine derivatives, though direct comparative binding data specific to this compound are not available.

Azetidine Scaffold
Class-level
Core motif found in approved Ca2+ blockers
Structural reference for cardiovascular SAR exploration
Direct binding data not available; scaffold inference only
Calcium channel blocker Dihydropyridine Cardiovascular FDA-approved scaffold

Research & Procurement Scenarios for 2-(2-Chloro-4-fluorophenyl)azetidine


CYP450 Inhibition Screening & DDI Assessment

This compound is appropriate for CYP450 inhibition screening panels where moderate CYP2D6 inhibition (IC50 = 20,000 nM) is required as a reference or test compound. The documented moderate inhibitory profile supports its use in drug-drug interaction liability assessment and hepatic metabolism studies. Researchers should select this compound over non-characterized azetidine analogs when CYP2D6 interaction data are required for comparative analysis or when a reference compound with known moderate CYP2D6 inhibition is needed for assay validation.

nAChR Ligand Development & SAR

Based on SAR evidence identifying chloro-substituted 2-arylazetidines as the most promising nAChR ligand candidates , this compound is well-suited for nAChR-focused research programs. The 2-chloro-4-fluorophenyl substitution pattern aligns with the structural features identified as favorable for nAChR engagement. Procurement is recommended for laboratories investigating nicotinic receptor pharmacology, particularly when building SAR libraries around halogenated azetidine scaffolds for neuropharmacology applications.

Lipophilicity-Driven Lead Optimization

The measured LogP difference (Δ = +0.287) between this compound (LogP = 2.5135) and its 3-chloro positional isomer (LogP = 2.2265) makes it a valuable tool for property-based drug design studies. Researchers can utilize this compound to systematically evaluate how subtle positional halogenation affects membrane permeability, solubility, and non-specific binding. This quantified lipophilicity differentiation supports informed selection when optimizing lead series for desirable ADME properties.

Azetidine Scaffold Derivatization in Cardiovascular Research

Given the structural relationship to azetidine-containing FDA-approved calcium channel blockers such as azelnidipine , this compound serves as a suitable starting material or reference compound for medicinal chemistry programs exploring novel azetidine-based cardiovascular agents. The 2-chloro-4-fluorophenyl substitution pattern offers a differentiated halogenation profile for SAR exploration around dihydropyridine-like calcium channel modulator scaffolds.

Application
Selection Property
Validation Focus
CYP450 inhibition screening
Documented CYP2D6 profile
DDI liability assessment in hepatic models
nAChR ligand SAR
Chloro-substituted azetidine scaffold
Receptor binding and subtype selectivity
Property-based lead optimization
Defined LogP differentiation
Membrane permeability and solubility assays
Azetidine-based cardiovascular exploration
Halogenated azetidine core
Calcium channel modulator SAR
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